
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is characterized by the presence of two hydroxyl groups at positions 1 and 8, a methyl group at position 3, and a phenylethyl group at position 2 on the anthracene-9,10-dione core. This compound is part of the dihydroxyanthraquinone family, which has been studied for its various applications in chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 1-tetralones using silver(I) oxide in 1,4-dioxane . Another method includes the substitution of anthracene derivatives at the 9 and 10 positions, which can significantly alter the compound’s properties .
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase oxidation of anthracene in the presence of a vanadium pentoxide catalyst at high temperatures (around 389°C). Alternatively, a liquid-phase oxidation method can be employed, where anthracene is dissolved in trichlorobenzene and reacted with nitric acid at controlled temperatures (105-110°C) to yield the desired product .
化学反应分析
Types of Reactions
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver(I) oxide, nitric acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
科学研究应用
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential antitumor and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
作用机制
The mechanism of action of 1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 1 and 8 play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can lead to the generation of reactive oxygen species (ROS), which are responsible for its biological activity .
相似化合物的比较
Similar Compounds
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,5-Dihydroxyanthraquinone (Anthrarufin)
- 1,8-Dihydroxyanthraquinone (Dantron, Chrysazin)
Uniqueness
1,8-Dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione is unique due to the presence of the phenylethyl group at position 2, which imparts distinct chemical and physical properties compared to other dihydroxyanthraquinones.
属性
CAS 编号 |
62955-02-6 |
|---|---|
分子式 |
C23H18O4 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
1,8-dihydroxy-3-methyl-2-(2-phenylethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18O4/c1-13-12-17-20(22(26)15(13)11-10-14-6-3-2-4-7-14)23(27)19-16(21(17)25)8-5-9-18(19)24/h2-9,12,24,26H,10-11H2,1H3 |
InChI 键 |
RIORGWCIAQQGDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1CCC3=CC=CC=C3)O)C(=O)C4=C(C2=O)C=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



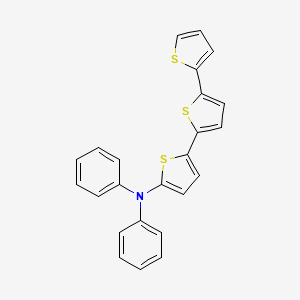
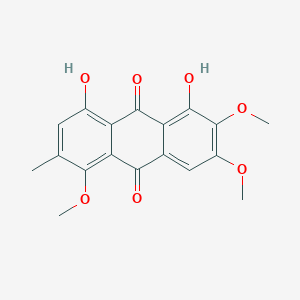
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
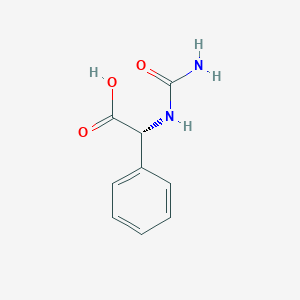


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
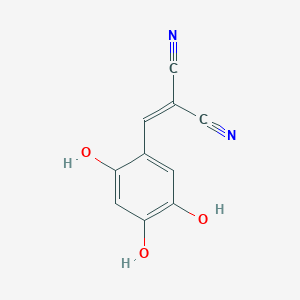
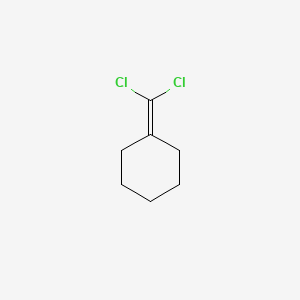

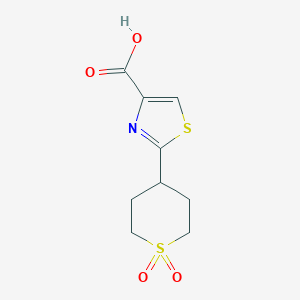
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
